Mycigient

Ototoxicity Aminoglycoside Cochlear Hair Cell

Mycigient (Neomycin Sulfate) is a broad-spectrum aminoglycoside antibiotic complex from Streptomyces fradiae. Its irreversible 30S ribosomal binding confers bactericidal activity. NOT interchangeable with gentamicin, kanamycin, or tobramycin—neomycin exhibits superior Gram-negative activity for non-absorbable topical and oral applications, while serving as the most potent ototoxic/nephrotoxic aminoglycoside for research models. Standard agent for bowel sterilization, topical/ophthalmic formulations, and CRE susceptibility studies (65.7% retained activity).

Molecular Formula C23H48N6O17S
Molecular Weight 712.7 g/mol
CAS No. 1405-10-3
Cat. No. B001103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycigient
CAS1405-10-3
SynonymsFradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate
Molecular FormulaC23H48N6O17S
Molecular Weight712.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1
InChIKeyOIXVKQDWLFHVGR-GQTDVWSESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents

Mycigient (Neomycin Sulfate, CAS 1405-10-3): Aminoglycoside Antibiotic Procurement and Baseline Characterization


Mycigient (Neomycin Sulfate) is a broad-spectrum aminoglycoside antibiotic complex derived from Streptomyces fradiae, consisting of Neomycin B (framycetin, the most active component), Neomycin C, and Neomycin A (neamine) . As an aminoglycoside, it exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1]. While its systemic use is severely restricted by pronounced nephrotoxicity and ototoxicity, Neomycin Sulfate is widely employed in topical dermatological and ophthalmic formulations, as well as for oral administration for preoperative bowel preparation and gut sterilization, due to its poor systemic absorption from both intact skin and the gastrointestinal tract [2].

Why Mycigient (Neomycin Sulfate) Cannot Be Arbitrarily Substituted with Other Aminoglycosides


Substituting Neomycin Sulfate with other aminoglycosides (e.g., gentamicin, kanamycin, tobramycin) is not scientifically sound without careful consideration of the target application. This class of antibiotics exhibits significant heterogeneity in their antimicrobial spectrum, toxicological profiles, and pharmacokinetic properties. For instance, while neomycin demonstrates superior activity against certain Gram-negative bacteria and is a standard for topical and oral non-absorbable applications due to its high toxicity, other agents like gentamicin and tobramycin are preferred for systemic infections because of a more favorable safety profile [1]. Furthermore, the degree of ototoxicity and nephrotoxicity varies considerably among aminoglycosides, with neomycin consistently ranking as the most toxic in comparative in vitro and in vivo studies [2]. These fundamental differences in activity and safety margins mean that interchangeability is not possible without compromising therapeutic efficacy or patient safety, necessitating a compound-specific procurement strategy.

Mycigient (Neomycin Sulfate) Product-Specific Quantitative Differentiation Evidence Guide


Ototoxicity Rank: Neomycin Exhibits Highest Cochlear Hair Cell Damage Among Key Aminoglycosides

In a direct comparative in vitro study using mouse cochlear explants, neomycin caused the most severe damage to outer hair cells when compared to gentamicin, dihydrostreptomycin, amikacin, neamine, and spectinomycin. The qualitative ranking of apical surface damage was established as: neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin [1]. This confirms that for applications where minimizing ototoxicity is a primary concern, neomycin presents a significantly higher risk profile than its comparators.

Ototoxicity Aminoglycoside Cochlear Hair Cell

Nephrotoxicity: Neomycin's Renal Toxic Potential is Demonstrably Greater than Gentamicin and Tobramycin

A comparative study using standard renal clearance techniques in rats demonstrated a clear hierarchy of nephrotoxic action among three aminoglycosides. The study found the nephrotoxic potential to be ranked as: neomycin >> gentamicin > tobramycin [1]. This stark difference in nephrotoxicity underscores why neomycin is contraindicated for systemic administration and is instead reserved for topical and oral non-absorbable applications.

Nephrotoxicity Aminoglycoside Renal Clearance

Antimicrobial Spectrum: Superior Susceptibility of Carbapenem-Resistant Enterobacteriaceae (CRE) to Neomycin vs. Modern Aminoglycosides

In a study of 134 clinical strains of carbapenem-resistant Enterobacteriaceae (CRE), neomycin demonstrated a significantly higher susceptibility rate compared to modern 4,6-disubstituted deoxystreptamine aminoglycosides like amikacin, gentamicin, and tobramycin [1]. While not suitable for systemic use, this data highlights neomycin's retained activity against multi-drug resistant pathogens, making it a valuable compound for specific research and non-systemic clinical applications.

Antimicrobial Resistance CRE MIC Neomycin

Topical Application: Demonstrated Lack of Percutaneous Absorption Supports Non-Systemic Use

A clinical study on human volunteers demonstrated that no percutaneous absorption of neomycin was detectable following topical application of the sulfate ointment [1]. This contrasts with the systemic absorption seen with other aminoglycosides after intramuscular or intravenous administration, and is a critical factor in neomycin's safety profile for dermatological and ophthalmic applications.

Topical Percutaneous Absorption Pharmacokinetics

Mycigient (Neomycin Sulfate): Evidence-Based Research and Industrial Application Scenarios


Topical and Ophthalmic Formulation Development

The demonstrated lack of percutaneous absorption (Section 3, Evidence 4) makes Mycigient (Neomycin Sulfate) a prime candidate for formulating topical creams, ointments, and ophthalmic solutions [1]. Procurement for this application is justified by the scientific evidence showing it remains localized at the site of action without entering systemic circulation, thus minimizing the risk of nephrotoxicity and ototoxicity associated with systemic aminoglycosides.

Preoperative Bowel Preparation and Gut Sterilization Research

Given neomycin's extremely poor oral absorption and potent activity against Gram-negative enteric bacteria, it is the standard agent for preoperative gut sterilization [1]. Its superior susceptibility profile against CRE (Section 3, Evidence 3) further supports its use in this niche, where systemic exposure is intentionally avoided to mitigate its high nephrotoxic and ototoxic potential (Section 3, Evidence 1 & 2).

In Vitro Studies on Multi-Drug Resistant (MDR) Gram-Negative Pathogens

Neomycin's retained in vitro activity against CRE (Section 3, Evidence 3) positions it as a valuable reference compound or lead scaffold in antimicrobial resistance research. Studies investigating novel combinations or derivatives to overcome resistance mechanisms can utilize neomycin as a comparator due to its high susceptibility rate (65.7%) against CRE strains, which outperforms amikacin, gentamicin, and tobramycin in this context [1].

Ototoxicity and Nephrotoxicity Mechanistic Studies

As the most potent ototoxic and nephrotoxic aminoglycoside among its class (Section 3, Evidence 1 & 2), Mycigient (Neomycin Sulfate) is an essential tool for basic and translational research into the mechanisms of drug-induced inner ear and kidney damage [1] [2]. Its use allows for a robust induction of these toxicities in cellular and animal models, providing a strong positive control for evaluating protective agents or studying the molecular pathways involved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycigient

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.